molecular formula C18H13BrN6OS B10959562 2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B10959562
M. Wt: 441.3 g/mol
InChI Key: NUZWSMCDRGBCFJ-UHFFFAOYSA-N
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Description

imidazoles . Imidazole is a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the cyclization of appropriate precursors. For instance, the reaction of a 4-bromo-1H-pyrazole derivative with a 2-furyl-substituted compound can lead to the formation of the desired product.

Reaction Conditions:: The specific conditions depend on the chosen synthetic route. Typically, these reactions occur under mild to moderate temperature and pressure, using suitable catalysts or reagents.

Industrial Production:: While no specific industrial production method is widely reported for this compound, research laboratories often synthesize it for further investigation.

Chemical Reactions Analysis

Reactivity:: The compound undergoes various chemical reactions, including:

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on the functional groups, it may be oxidized or reduced.

    Cyclization: The triazolo ring can form via intramolecular cyclization.

Common Reagents and Conditions::

    Bromination: Use bromine or N-bromosuccinimide (NBS) for bromination.

    Reductive Amination: Employ reducing agents like sodium borohydride (NaBH₄).

    Cyclization: Acidic conditions or Lewis acids can promote cyclization.

Major Products:: The major product is the titled compound itself, with its unique fused ring system.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated for potential therapeutic effects due to its structural features.

    Chemistry: Used as a building block for designing new molecules.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While no direct analogs are mentioned, it’s essential to explore related compounds with similar structural motifs. Researchers often compare it to other heterocyclic molecules to understand its uniqueness.

Properties

Molecular Formula

C18H13BrN6OS

Molecular Weight

441.3 g/mol

IUPAC Name

4-[5-[(4-bromopyrazol-1-yl)methyl]furan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C18H13BrN6OS/c19-10-6-21-24(7-10)8-11-4-5-13(26-11)16-22-17-15-12-2-1-3-14(12)27-18(15)20-9-25(17)23-16/h4-7,9H,1-3,8H2

InChI Key

NUZWSMCDRGBCFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=C(O5)CN6C=C(C=N6)Br

Origin of Product

United States

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